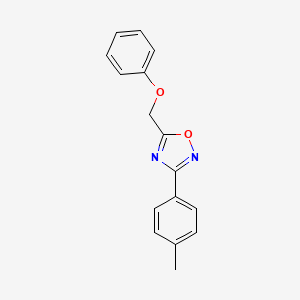

3-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-12-7-9-13(10-8-12)16-17-15(20-18-16)11-19-14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAFXRDHOFMKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzohydrazide with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Anticancer Activity

Oxadiazoles have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation across various cancer types.

- Mechanism of Action : Research indicates that oxadiazoles can induce apoptosis in cancer cells by inhibiting specific proteins involved in cell survival, such as Bcl-2. For instance, derivatives of oxadiazoles demonstrated selective cytotoxicity against Bcl-2 positive human cancer cell lines with IC50 values ranging from 0.52 to 0.88 μM .

-

Case Studies :

- In a study involving various synthesized oxadiazole derivatives, compounds exhibited significant inhibition against breast (MCF-7) and leukemia (K-562) cell lines, with some compounds showing over 90% inhibition at low concentrations .

- Another study highlighted the efficacy of a specific oxadiazole derivative that achieved an IC50 value of 0.24 μM against epidermal growth factor receptor (EGFR), showcasing its potential as a targeted therapeutic agent .

Antimicrobial Properties

Oxadiazoles have also been evaluated for their antimicrobial activity. Certain derivatives have exhibited potent activity against a range of bacterial strains.

- Study Findings : A series of oxadiazole derivatives were tested for antibacterial activity, with some compounds demonstrating effectiveness against resistant strains of bacteria. The structure-activity relationship (SAR) studies indicated that modifications to the phenyl ring significantly influenced antimicrobial potency .

Photoluminescent Materials

The unique structural properties of oxadiazoles make them suitable for applications in material science, particularly in the development of photoluminescent materials.

- Synthesis and Characterization : Recent studies have synthesized oxadiazole derivatives that exhibit strong luminescence properties when incorporated into polymer matrices. These materials are being explored for use in light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs).

- Performance Metrics : The photoluminescent efficiency of these materials was evaluated through quantum yield measurements, revealing efficiencies that rival existing commercial products .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.67 | Bcl-2 Inhibition |

| Compound B | K-562 | 0.52 | Apoptosis Induction |

| Compound C | HeLa | 0.88 | EGFR Inhibition |

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 32 μg/mL |

| Compound E | S. aureus | 16 μg/mL |

| Compound F | Pseudomonas aeruginosa | 64 μg/mL |

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituents at the 3rd and 5th positions. Below is a comparative analysis of key analogs:

Table 1: Comparison of 1,2,4-Oxadiazole Derivatives

Physicochemical Properties

- logP and Solubility: The phenoxymethyl substituent in the target compound likely increases hydrophobicity (logP ~3–4), comparable to 3-(4-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole (logP = 4.7) . This property may influence membrane permeability but reduce aqueous solubility.

- Synthetic Accessibility : The chloromethyl-substituted analog (3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole) is a key intermediate for further functionalization, though its synthesis requires careful handling due to toxicity .

Structural Insights from Crystallography

Crystal structures of analogs like 5-chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole reveal planar oxadiazole rings with substituents influencing packing and stability .

Key Research Findings and Trends

Substituent Effects: Para-substituted aryl groups (e.g., 4-methylphenyl, 4-chlorophenyl) enhance target affinity in enzyme inhibition (e.g., Sirt2) . Alkyl or heteroaromatic substituents (e.g., phenoxymethyl, nitro-furyl) improve antimicrobial and insecticidal activities .

SAR Insights :

- Cyclic amines (piperidine, quinuclidine) at the 5th position improve CNS-targeted activity (e.g., α7 receptor modulation) .

- Electron-withdrawing groups (nitro, trifluoromethyl) enhance metabolic stability but may increase toxicity .

Synthetic Strategies :

Biological Activity

3-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C15H12N2O

- Molecular Weight : 236.27 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular processes, including those related to cancer proliferation and inflammation.

- Receptor Modulation : It may modulate receptor activity through interactions that alter signal transduction pathways.

- Hydrogen Bonding and π-π Interactions : The oxadiazole ring structure allows for hydrogen bonding and π-π stacking with target proteins, enhancing its binding affinity and specificity .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been evaluated against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| PC-3 (Prostate) | 0.67 | |

| HCT-116 (Colon) | 0.80 | |

| ACHN (Renal) | 0.87 | |

| HUH7 (Liver) | 10.1 |

The compound's mechanism involves targeting key proteins and enzymes that regulate cancer cell growth and survival, including thymidylate synthase and histone deacetylases (HDAC) .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against gram-positive bacteria. Studies have shown that it has better efficacy against certain bacterial strains compared to traditional antibiotics .

Case Studies and Research Findings

- In Vitro Studies : Various studies have demonstrated the cytotoxic effects of this compound on cancer cell lines. For instance, it was found to induce apoptosis in MDA-MB-435 (melanoma) cells with an IC50 value significantly lower than standard chemotherapeutics .

- Structural Modifications : The presence of the methyl group on the phenyl ring enhances lipophilicity and biological activity. Structural analogs have been synthesized to explore the structure-activity relationship (SAR), revealing that modifications can lead to improved potency against specific cancer types .

- Combination Therapies : The compound has been tested in combination with other anticancer agents to evaluate synergistic effects. Preliminary results suggest enhanced efficacy when used alongside established chemotherapeutics .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole, and how can purity be ensured?

The synthesis of 1,2,4-oxadiazoles typically involves cyclization of amidoximes with activated carbonyl compounds. For example, a related compound, (S)-5-(1-(but-3-en-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole, was synthesized at 50°C in DME solvent, followed by purification via flash column chromatography (SiO₂, hexane:ethyl acetate gradient) to achieve 99% purity . Key steps include:

- Reagent selection : Use of NaH or Cs₂CO₃ as bases for deprotonation .

- Purification : Silica gel chromatography with solvent gradients to remove unreacted starting materials and byproducts .

- Characterization : Confirm structure via ¹H/¹³C NMR, HRMS, and FTIR .

Q. How can structural and electronic properties of this oxadiazole be experimentally characterized?

- Spectroscopy : ¹H/¹³C NMR detects substituent effects (e.g., methylphenyl and phenoxymethyl groups) on chemical shifts. For example, trifluoromethyl groups in similar compounds show distinct ¹⁹F NMR signals .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. These tools resolve bond lengths and angles, critical for confirming regiochemistry .

- Thermal analysis : Melting points and stability under heat (e.g., avoiding decomposition above 150°C) are assessed via DSC .

Advanced Research Questions

Q. What computational methods are suitable for predicting the bioactivity or receptor binding of this compound?

- Molecular docking : Tools like AutoDock or Schrödinger Suite model interactions with targets (e.g., FXR/PXR receptors ). For instance, oxadiazole derivatives targeting TIP47 (an IGF II receptor binding protein) were optimized using binding affinity predictions .

- Wavefunction analysis : Multiwfn calculates electrostatic potential surfaces (EPS) and electron localization functions (ELF) to map nucleophilic/electrophilic sites, aiding SAR studies .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict reactivity (e.g., bond dissociation energies for oxidative stability) .

Q. How do structural modifications influence this compound’s biological activity, such as anticancer or anti-inflammatory effects?

- Substituent effects : Replacing the 3-phenyl group with pyridyl enhances apoptosis-inducing activity in cancer cells (e.g., 5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole showed in vivo efficacy in MX-1 tumors) .

- Heterocyclic substitutions : Introducing piperidine or quinuclidine moieties improves blood-brain barrier penetration, as seen in α7 nicotinic receptor modulators .

- Combination with pharmacophores : Linking oxadiazoles to benzothiazoles or triazoles enhances dual COX-2/5-LOX inhibition, relevant for anti-inflammatory applications .

Q. What strategies mitigate contradictions in reported toxicity or stability data for oxadiazoles?

- Hazard profiling : Review Material Safety Data Sheets (MSDS) for analogous compounds. For example, 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole is harmful if inhaled, requiring handling under fume hoods .

- Stability testing : Conduct accelerated degradation studies under heat/light to identify decomposition products (e.g., nitrogen oxides or hydrogen bromide ).

- Toxicogenomics : Use cell-based assays (e.g., flow cytometry for apoptosis/necrosis) to resolve discrepancies in cytotoxicity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.